Ethylenediaminetetraacetic Acid

Description

Ethylenediaminetetraacetic acid is a tetracarboxylic acid, an ethylenediamine derivative and a polyamino carboxylic acid. It has a role as an antidote, a geroprotector, a copper chelator, an anticoagulant and a calcium chelator. It is a conjugate acid of an EDTA(2-).

A chelating agent (chelating agents) that sequesters a variety of polyvalent cations. It is used in pharmaceutical manufacturing and as a food additive.

Edetic acid is a Lead Chelator and Anti-coagulant. The mechanism of action of edetic acid is as a Lead Chelating Activity and Calcium Chelating Activity. The physiologic effect of edetic acid is by means of Decreased Coagulation Factor Activity.

Edetic acid has been reported in Perilla frutescens, Apis cerana, and other organisms with data available.

Edetic Acid is the acid form of edetate, a chelating agent with anti-hypercalcemic and anticoagulant properties. Edetic acid binds calcium and heavy metal ions, forming soluble stable complexes which are readily excreted by the kidneys. This results in a decrease in serum calcium levels. This agent is also used as an anticoagulant for blood specimens and is applied as a treatment of lead poisoning.

EDETIC ACID is a small molecule drug with a maximum clinical trial phase of III.

A chelating agent (chelating agents) that sequesters a variety of polyvalent cations. It is used in pharmaceutical manufacturing and as a food additive. [PubChem]

A chelating agent that sequesters a variety of polyvalent cations such as CALCIUM. It is used in pharmaceutical manufacturing and as a food additive.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCXVZYZYPLLWCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O8, Array | |

| Record name | EDTA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3408 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENEDIAMINETETRAACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0886 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10058-42-1 (iron(3+) salt), 139-33-3 (di-hydrochloride salt), 17421-79-3 (mono-hydrochloride salt), 2001-94-7 (di-potassium salt), 24669-13-4 (chromium salt), 53404-51-6 (mono-potassium salt), 6381-92-6 (di-hydrochloride salt, di-hydrate), 7379-27-3 (potassium salt), 7379-28-4 (hydrochloride salt), 76353-66-7 (calcium,hydrochloride salt) | |

| Record name | Edetic acid [INN:BAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6022977 | |

| Record name | Ethylenediaminetetraacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethylenediamine tetraacetic acid is a colorless crystalline solid. It is slightly soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in chemical analysis, to make detergents and cleaning compounds, and for many other uses., Dry Powder; Dry Powder, Liquid; Liquid; NKRA; Other Solid; Pellets or Large Crystals, Clear crystals; [CAMEO], Solid, COLOURLESS CRYSTALS OR WHITE POWDER. | |

| Record name | EDTA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3408 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Edetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1902 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Edetic Acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015109 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYLENEDIAMINETETRAACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0886 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

SOL IN SOLN OF ALKALI HYDROXIDES, Insoluble in common organic solvents, In water, 1,000 mg/L at 25 °C, 9.26e+00 g/L, Solubility in water, g/100ml at 20 °C: 0.05 (very poor) | |

| Record name | Edetic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00974 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ETHYLENEDIAMINE TETRAACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/809 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Edetic Acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015109 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYLENEDIAMINETETRAACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0886 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.86 at 68 °F (USCG, 1999) - Less dense than water; will float, Relative density (water = 1): 0.86 | |

| Record name | EDTA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3408 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENEDIAMINETETRAACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0886 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1.50X10-12 mm Hg at 25 °C /Extrapolated/ | |

| Record name | ETHYLENEDIAMINE TETRAACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/809 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Salts of NTA, N-(carboxymethyl) glycine, and of glycine ... Glycolic acid salts are formed from the reaction of sodium cyanide and formaldehyde., Very small amounts of the impurity, nitrilotriacetate, can be found in EDTA. Nitrilotriacetate is a potential oral carcinogen in rats in large doses. This is not a concern for human exposure given the low concentrations of use of EDTA and the poor dermal absorption of EDTA. Also, although nitrilotriacetate is readily absorbed from the GI tract of the rat, it is poorly absorbed in man. | |

| Record name | ETHYLENEDIAMINE TETRAACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/809 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from water, Colorless crystals | |

CAS No. |

60-00-4, 688-55-1, 62-33-9 | |

| Record name | EDTA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3408 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethylenediaminetetraacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Edetic acid [INN:BAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, (N,N'-1,2-ethanediylbis(N-(carboxymethyl)-, labeled with carbon-14 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000688551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Edetic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00974 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylenediaminetetraacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Edetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.409 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EDETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G34HU7RV0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYLENEDIAMINE TETRAACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/809 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Edetic Acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015109 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYLENEDIAMINETETRAACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0886 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

245 °C, MP: 240-241 °C (decomposes). The free acid tends to carboxylate when heated to temps of 150 °C. Stable on storage and on boiling in aqueous solution. | |

| Record name | Edetic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00974 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ETHYLENEDIAMINE TETRAACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/809 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Synthesis of EDTA for Laboratory Use

This guide provides a comprehensive overview of ethylenediaminetetraacetic acid (EDTA), a cornerstone chelating agent in research and industry. It details its fundamental chemical properties, laboratory synthesis, and applications, with a focus on its use in complexometric titrations. This document is intended for researchers, scientists, and professionals in drug development who require a technical understanding of EDTA and its applications.

Chemical Properties of EDTA

This compound is an aminopolycarboxylic acid with the formula [CH₂N(CH₂CO₂H)₂]₂.[1] It is a white, crystalline solid that is slightly soluble in water.[1] In laboratory and industrial applications, its more soluble conjugate base, typically in the form of a disodium salt (Na₂H₂EDTA·2H₂O), is commonly used.[1]

The primary characteristic of EDTA is its ability to act as a powerful hexadentate ligand, meaning it can form six coordinate bonds with a single metal ion.[2][3] The donor atoms are the two nitrogen atoms of the ethylenediamine backbone and the four oxygen atoms from the carboxylate groups. This multi-dentate binding capacity allows EDTA to form exceptionally stable, water-soluble 1:1 complexes with a wide range of di- and trivalent metal cations, a process known as chelation.[4]

The general complexation reaction can be represented as: Mⁿ⁺ + Y⁴⁻ ⇌ [MY]ⁿ⁻⁴

Where Mⁿ⁺ is a metal ion and Y⁴⁻ is the fully deprotonated form of EDTA. The stability of these metal-EDTA complexes is pH-dependent, as the protonation state of the carboxyl and amino groups affects the availability of lone pair electrons for coordination.[5]

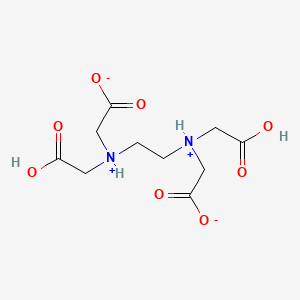

The following diagram illustrates the structure of the fully protonated form of EDTA (H₄Y).

Caption: Structure of this compound (EDTA).

The chemical and physical properties of EDTA are summarized in the tables below for easy reference.

Table 1: Physical and Chemical Properties of EDTA

| Property | Value |

| IUPAC Name | 2,2',2'',2'''-(Ethane-1,2-diyldinitrilo)tetraacetic acid |

| Synonyms | Edetic acid, Versene |

| Molecular Formula | C₁₀H₁₆N₂O₈ |

| Molar Mass | 292.24 g/mol |

| Appearance | White crystalline powder |

| Melting Point | ~240 °C (decomposes) |

| Solubility in Water | Slightly soluble (free acid), soluble (salts) |

| CAS Number | 60-00-4 (free acid), 6381-92-6 (disodium salt dihydrate) |

Table 2: Acid Dissociation Constants (pKa) of EDTA

EDTA is a hexaprotic acid (H₆Y²⁺), with four carboxylic acid protons and two ammonium protons. The pKa values reflect the stepwise deprotonation.[1][6]

| Dissociation Step | pKa Value | Group Deprotonated |

| pKa₁ | 0 | Carboxyl |

| pKa₂ | 1.5 | Carboxyl |

| pKa₃ | 2.0 | Carboxyl |

| pKa₄ | 2.66 | Carboxyl |

| pKa₅ | 6.16 | Amino |

| pKa₆ | 10.24 | Amino |

Table 3: Stability Constants (log Kf) for Common Metal-EDTA Complexes

The formation constant (Kf) indicates the stability of the metal-EDTA complex. Higher values signify a more stable complex.[3]

| Metal Ion | log Kf | Metal Ion | log Kf |

| Ag⁺ | 7.3 | Fe³⁺ | 25.1 |

| Al³⁺ | 16.4 | Hg²⁺ | 21.5 |

| Ba²⁺ | 7.8 | Mg²⁺ | 8.79 |

| Ca²⁺ | 10.65 | Mn²⁺ | 13.89 |

| Cd²⁺ | 16.5 | Ni²⁺ | 18.4 |

| Co²⁺ | 16.45 | Pb²⁺ | 18.0 |

| Cr³⁺ | 23.4 | Sr²⁺ | 8.7 |

| Cu²⁺ | 18.78 | Zn²⁺ | 16.5 |

| Fe²⁺ | 14.30 |

Values are approximate and depend on conditions such as ionic strength and temperature.

Synthesis of EDTA for Laboratory Use

While EDTA is typically purchased for laboratory use, understanding its synthesis provides valuable context. The primary industrial method is the Bersworth process.

The modern synthesis of EDTA involves the alkaline cyanomethylation of ethylenediamine.[2] This process uses ethylenediamine, formaldehyde, and a cyanide source (like sodium cyanide) to produce the tetrasodium salt of EDTA (Na₄EDTA), which can then be acidified to yield the free acid form.[2][7]

The overall reaction is: H₂NCH₂CH₂NH₂ + 4 CH₂O + 4 NaCN → (NaO₂CCH₂)₂NCH₂CH₂N(CH₂CO₂Na)₂ + 4 NH₃

This diagram outlines the logical steps for a laboratory-scale synthesis of EDTA based on the historical Münz method, which is conceptually simpler and avoids the use of cyanide.

Caption: Logical workflow for the synthesis of EDTA.

This protocol describes the synthesis of EDTA from ethylenediamine and chloroacetic acid.

Materials:

-

Ethylenediamine

-

Chloroacetic acid

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve sodium hydroxide in deionized water. Carefully add ethylenediamine to the cooled solution.

-

Addition of Chloroacetic Acid: In a separate beaker, dissolve chloroacetic acid in water and neutralize it with a portion of the sodium hydroxide solution.

-

Reaction: Slowly add the sodium chloroacetate solution to the ethylenediamine solution in the flask. Heat the mixture to reflux for several hours. The reaction forms the tetrasodium salt of EDTA.

-

Precipitation of EDTA: After cooling the reaction mixture, transfer it to a beaker. Slowly add hydrochloric acid while stirring until the pH of the solution reaches approximately 1.6. This protonates the EDTA salt, causing the less soluble free acid (H₄Y) to precipitate out of the solution.

-

Isolation: Collect the white precipitate of crude EDTA by vacuum filtration and wash it with cold deionized water to remove impurities like sodium chloride.

-

Purification: The crude EDTA can be purified by recrystallization. Dissolve the solid in a minimal amount of boiling deionized water, then allow it to cool slowly to form pure crystals. Filter, wash with cold water and ethanol, and dry the final product.

Application in Complexometric Titration

Complexometric titration is a form of volumetric analysis where the formation of a colored complex is used to determine the endpoint.[7] EDTA is the most common titrant used in this method due to the stability of the complexes it forms.[5][8]

The titration involves adding a standard solution of EDTA to a sample containing the metal ion to be analyzed. A metal ion indicator, which is a dye that changes color when it binds to metal ions, is added to the sample. Initially, the indicator forms a colored complex with the metal ions. As EDTA is added, it sequentially complexes with the free metal ions and then displaces the indicator from the metal-indicator complex.[9] The endpoint is reached when all the metal has been complexed by EDTA, causing a sharp color change as the indicator returns to its free, unbound color.[7]

This diagram illustrates the logical flow of a direct EDTA titration for determining the concentration of a metal ion (Mⁿ⁺).

References

- 1. coryw.people.charleston.edu [coryw.people.charleston.edu]

- 2. journals.umcs.pl [journals.umcs.pl]

- 3. laboratorynotes.com [laboratorynotes.com]

- 4. web.pdx.edu [web.pdx.edu]

- 5. www1.udel.edu [www1.udel.edu]

- 6. cuhk.edu.hk [cuhk.edu.hk]

- 7. Synthesis of EDTA [chm.bris.ac.uk]

- 8. Chempendix - Formation Constants for metal-EDTA Complexes [sites.google.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Role of EDTA as a chelating agent in biological systems

An In-Depth Technical Guide on the Role of EDTA as a Chelating Agent in Biological Systems

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylenediaminetetraacetic acid (EDTA) is a powerful hexadentate chelating agent that forms stable, water-soluble complexes with a wide range of metal ions. This property makes it an indispensable tool in various biological and biomedical applications. From its foundational use in treating heavy metal toxicity to its sophisticated applications in drug delivery and as a crucial component in molecular biology assays, EDTA's ability to sequester metal ions allows for the precise manipulation of biological systems. This technical guide provides an in-depth exploration of EDTA's mechanism of action, summarizes key quantitative data, details experimental protocols for its principal applications, and visualizes its role in cellular pathways and experimental workflows.

Core Mechanism of Action

EDTA's primary function in biological systems is the chelation of metal ions. As an aminopolycarboxylic acid, its structure features six binding sites—two nitrogen atoms and four carboxylate groups—that can wrap around a metal ion, forming a highly stable, cage-like complex.[1] This sequestration effectively removes free metal ions from solution, rendering them chemically inert and preventing their participation in biological reactions.[2] The stability of the metal-EDTA complex is dependent on the specific metal ion, pH, and the presence of other competing ligands.[3] By forming these stable complexes, EDTA can inhibit metal-dependent enzymes, prevent the metal-catalyzed generation of reactive oxygen species (ROS), and facilitate the excretion of toxic heavy metals from the body.[4][5]

Figure 1: Core Mechanism of EDTA Chelation.

Quantitative Data on EDTA-Metal Interactions

The efficacy of EDTA is quantitatively described by the stability constant (Kf) of the metal-EDTA complex. A higher log Kf value indicates a more stable complex and a stronger chelation effect.

Table 1: Stability Constants (log Kf) for Metal-EDTA Complexes

Values apply at 25°C and an ionic strength of 0.1 M, unless otherwise noted.

| Metal Ion | log Kf | Reference(s) |

| Fe³⁺ | 25.1 | [6] |

| Hg²⁺ | 21.8 | [4] |

| Cu²⁺ | 18.8 | [6] |

| Ni²⁺ | 18.4 | [6] |

| Pb²⁺ | 18.0 | [4] |

| Cd²⁺ | 16.5 | [6] |

| Zn²⁺ | 16.5 | [6] |

| Co²⁺ | 16.45 | [6] |

| Fe²⁺ | 14.3 | [6] |

| Mn²⁺ | 13.89 | [6] |

| Ca²⁺ | 10.65 | [6] |

| Mg²⁺ | 8.79 | [6] |

Table 2: Quantitative Data from Clinical Chelation Therapy Studies

Data show mean urinary metal excretion before and after intravenous EDTA administration.

| Metal | Pre-EDTA (µg/g creatinine) | Post-EDTA (µg/g creatinine) | % Increase | Study Population | Reference(s) |

| Lead (Pb) | ~2 | ~40 | ~1900% | 16 patients | [3] |

| Cadmium (Cd) | ~0.5 | ~2.5 | ~400% | 16 patients | [3] |

| Zinc (Zn) | ~300 | ~3000 | ~900% | 16 patients | [3] |

| Calcium (Ca) | ~100 | ~2500 | ~2400% | 16 patients | [3] |

| Lead (Pb) | ~1.5 | ~51 | ~3300% | 10 volunteers (3g dose) | [7] |

| Iron (Fe) | ~15.9 µg/L | ~626 µg/L | ~3900% | 10 volunteers (3g dose) | [7] |

Table 3: Physicochemical Properties of Doxorubicin Liposomes Prepared with NH₄EDTA Gradient

Data from a study optimizing a drug delivery system for the chemotherapeutic agent doxorubicin.[8][9]

| Parameter | Value |

| Particle Size (diameter) | 79.4 ± 1.87 nm |

| Entrapment Efficiency | 95.54% ± 0.59% |

| Drug Loading Method | Transmembrane NH₄EDTA Gradient |

Applications in Biological Systems & Drug Development

Therapeutic Applications: Heavy Metal Detoxification

EDTA is the cornerstone of chelation therapy for heavy metal poisoning, particularly from lead (Pb).[5][10] Administered intravenously as calcium disodium EDTA (CaNa₂EDTA), it chelates lead from the blood and soft tissues, forming a stable complex that is rapidly excreted by the kidneys.[11] This prevents lead from exerting its toxic effects on the nervous system, kidneys, and hematopoietic system.[12]

Figure 2: Clinical Workflow for Heavy Metal Detoxification via EDTA Chelation Therapy.

Drug Delivery: Liposomal Formulations

In drug development, EDTA is used to create ion gradients for the active loading of chemotherapeutic drugs, such as doxorubicin, into liposomes.[4][8] An ammonium EDTA (NH₄EDTA) gradient across the liposomal membrane drives the accumulation of the drug inside the liposome, where it precipitates as a complex.[9] This method achieves high entrapment efficiency and creates a stable formulation with delayed drug release, which can reduce systemic toxicity (e.g., cardiotoxicity of doxorubicin) while maintaining antitumor activity.[8][13]

Figure 3: Experimental Workflow for Doxorubicin-Liposome Preparation.

Research Applications: Modulation of Signaling Pathways

Metal ions, particularly zinc (Zn²⁺) and calcium (Ca²⁺), are critical cofactors for numerous enzymes involved in cell signaling. Matrix metalloproteinases (MMPs) are zinc-dependent endopeptidases that degrade extracellular matrix components and are involved in processes like tissue remodeling, cell migration, and disease progression.[14] The activity of MMPs can be inhibited by EDTA, which chelates the catalytic zinc ion. This principle has been demonstrated experimentally to prevent posterior capsular opacification (PCO) after cataract surgery, a condition driven by MMP-mediated migration of lens epithelial cells.[15]

Figure 4: Inhibition of the MMP Signaling Pathway by EDTA.

Key Experimental Protocols

Protocol: Intravenous Chelation Therapy for Lead Poisoning

This protocol is a representative summary for adult patients and must be conducted under strict medical supervision.

-

Patient Screening:

-

Confirm elevated blood lead level (BLL), typically ≥45 µg/dL for therapy consideration, and ≥70 µg/dL for urgent hospitalization.[12]

-

Assess baseline renal function (e.g., serum creatinine) and ensure adequate urinary output. Chelation therapy is contraindicated in severe renal disease.[11]

-

Establish a probable history of lead exposure.[10]

-

-

Preparation of Infusion Solution:

-

Administration:

-

Monitoring and Follow-up:

-

Monitor renal and hepatic function throughout the treatment period.

-

Monitor for potential side effects, including injection site irritation and depletion of essential minerals like zinc.[3]

-

After the treatment course, re-evaluate BLL after a waiting period (e.g., 7-21 days) to check for rebound from tissue stores. A second course of therapy may be necessary.[10]

-

Protocol: Preparation of Doxorubicin-Loaded Liposomes via NH₄EDTA Gradient

This protocol is based on the methodology for active drug loading into liposomes.[3][8][9]

-

Liposome Formulation (Thin Film Hydration):

-

Dissolve hydrogenated soy phosphatidylcholine (HSPC) and cholesterol in a suitable organic solvent (e.g., chloroform/methanol) in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, dry lipid film on the flask wall.

-

Hydrate the lipid film with an aqueous solution of 200 mM NH₄EDTA by vortexing or sonication. This encapsulates the NH₄EDTA solution within the newly formed multilamellar vesicles (MLVs).

-

-

Vesicle Sizing (Extrusion):

-

To achieve a uniform size distribution, subject the MLV suspension to extrusion.

-

Pass the suspension multiple times through polycarbonate filters with a defined pore size (e.g., 200 nm followed by 100 nm) using a high-pressure extruder. This process forms small unilamellar vesicles (SUVs) with a diameter of approximately 80-100 nm.[8]

-

-

Creation of the Transmembrane Gradient:

-

Remove the external (unencapsulated) NH₄EDTA. This is typically achieved by dialysis against a sucrose or saline solution or by using a gel filtration column (e.g., Sephadex G-50).

-

This step creates a high concentration of NH₄EDTA inside the liposomes and a low concentration outside, establishing the necessary ion gradient.

-

-

Active Drug Loading:

-

Prepare a solution of doxorubicin hydrochloride.

-

Add the doxorubicin solution to the liposome suspension and incubate at a temperature above the lipid phase transition temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes).

-

Ammonia (NH₃), being a small neutral molecule, diffuses out of the liposome, leaving behind protons (H⁺) and creating a pH gradient. Doxorubicin (a weak base) enters the liposome and becomes protonated, after which it complexes with the internal EDTA and precipitates, effectively trapping it inside.

-

-

Purification and Characterization:

-

Remove any unencapsulated doxorubicin using gel filtration or dialysis.

-

Characterize the final product for particle size (e.g., using dynamic light scattering), entrapment efficiency (by separating free drug from encapsulated drug and quantifying both), and drug release profile.

-

Protocol: Inhibition of Metalloproteinase Activity

This protocol outlines a general method for using EDTA as a diagnostic inhibitor in a biochemical assay to confirm the involvement of a metalloenzyme.

-

Enzyme and Substrate Preparation:

-

Prepare a purified or semi-purified sample of the enzyme of interest (e.g., MMP-2).

-

Prepare a solution of a specific substrate for the enzyme. The substrate can be fluorescently labeled for easy detection of cleavage.

-

Prepare an assay buffer that is optimal for enzyme activity (e.g., Tris-HCl buffer at a physiological pH) but lacks any chelating agents.

-

-

Assay Setup:

-

Set up a series of reactions in microplate wells or microcentrifuge tubes.

-

Control Reaction: Add assay buffer, substrate, and the enzyme solution.

-

Inhibition Reaction: Add assay buffer, substrate, the enzyme solution, and a final concentration of EDTA (e.g., 1-10 mM).

-

Reactivation Control (Optional): To confirm that inhibition is due to chelation, set up a reaction with EDTA, then add an excess of the required metal cofactor (e.g., ZnCl₂) to see if activity can be restored.

-

-

Incubation and Measurement:

-

Incubate all reactions at the optimal temperature for the enzyme (e.g., 37°C) for a set period.

-

Stop the reaction (e.g., by adding a strong acid or heating).

-

Measure the amount of product formed. If using a fluorescent substrate, measure the increase in fluorescence using a spectrophotometer.

-

-

Data Analysis:

-

Compare the enzyme activity in the control reaction to the activity in the EDTA-containing reaction.

-

A significant reduction in product formation in the presence of EDTA indicates that the enzyme is a metalloenzyme and that the metal cofactor is essential for its catalytic activity.[1]

-

Protocol: Use of EDTA as a Blood Anticoagulant

This protocol describes the standard procedure for collecting whole blood for hematological analysis.

-

Tube Selection:

-

Select a vacuum blood collection tube containing dipotassium (K₂) or tripotassium (K₃) EDTA, commonly identifiable by a lavender or purple top.

-

The standard concentration of EDTA in these tubes is approximately 1.5–2.2 mg per milliliter of blood.

-

-

Blood Collection:

-

Perform venipuncture using standard phlebotomy techniques.

-

Ensure the tube is filled to its designated volume. Underfilling the tube leads to an excessive EDTA-to-blood ratio, which can cause red blood cell shrinkage and affect parameters like hematocrit and mean cell volume (MCV).[2] Overfilling can lead to insufficient anticoagulation and the formation of microclots.

-

-

Mixing:

-

Immediately after collection, gently invert the tube 8-10 times.

-

This ensures that the EDTA, which is coated on the inner wall of the tube, is thoroughly mixed with the blood to chelate calcium ions (Ca²⁺) and prevent the coagulation cascade.

-

Crucially, do not shake the tube vigorously , as this can cause hemolysis and damage to blood cells, rendering the sample unsuitable for analysis.[2]

-

-

Storage and Transport:

-

For most hematology tests, analysis should be performed within a few hours of collection.

-

If storage is necessary, keep the sample refrigerated (2–8°C) but do not freeze, as freezing will lyse the cells.[2] Samples should be brought to room temperature before analysis.

-

Conclusion

EDTA is a remarkably versatile chelating agent with profound and diverse roles in biological systems. Its fundamental ability to bind metal ions underpins its use in life-saving chelation therapies, enhances the efficacy of advanced drug delivery systems, and provides researchers with an invaluable tool for dissecting the function of metal-dependent proteins and pathways. A thorough understanding of its chemical properties, quantitative interactions with various metals, and established protocols is essential for professionals in research and drug development to effectively harness its potential while mitigating its risks.

References

- 1. liposomes.ca [liposomes.ca]

- 2. researchgate.net [researchgate.net]

- 3. The application of EDTA in drug delivery systems: doxorubicin liposomes loaded via NH4EDTA gradient - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective inhibition of calcineurin-NFAT signaling by blocking protein–protein interaction with small organic molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MAPK/ERK and PI3K/AKT signaling pathways are activated in adolescent and adult acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Modeling Calcium Signaling in S. cerevisiae Highlights the Role and Regulation of the Calmodulin-Calcineurin Pathway in Response to Hypotonic Shock [frontiersin.org]

- 9. dovepress.com [dovepress.com]

- 10. youtube.com [youtube.com]

- 11. The application of EDTA in drug delivery systems: doxorubicin liposomes loaded via NH4EDTA gradient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Modulation of matrix metalloproteinase activity by EDTA prevents posterior capsular opacification - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Modulation of matrix metalloproteinase activity by EDTA prevents posterior capsular opacification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. liposomes.ca [liposomes.ca]

- 15. CN101703471B - Improved method for preparing liposome by using ammonium sulfate gradient method - Google Patents [patents.google.com]

The Genesis of a Chelator: An In-depth Technical Guide to the Discovery and History of Ethylenediaminetetraacetic Acid (EDTA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylenediaminetetraacetic acid (EDTA) is a polyamino carboxylic acid that has become an indispensable tool in a vast array of scientific and industrial applications. Its remarkable ability to form stable, water-soluble complexes with metal ions, a process known as chelation, underpins its utility in fields ranging from analytical chemistry and industrial processes to medicine and drug development. This technical guide provides a comprehensive overview of the discovery and historical development of EDTA, detailing the seminal experiments that unveiled its properties and paved the way for its widespread use.

The Discovery of a Synthetic Chelator

The Pioneer: Ferdinand Münz

This compound was first synthesized in 1935 by the Austrian chemist Ferdinand Münz, who was working for I.G. Farben in Germany.[1][2][3] Münz's initial objective was to find a substitute for citric acid, which was being used as a water softener and in the textile industry to prevent metal ion impurities from affecting the colors of dyed products.[1][2] He astutely observed that aminocarboxylic acids were more effective chelating agents than citric acid and hypothesized that a polyaminopolycarboxylic acid would exhibit even stronger chelating properties.[2] This line of reasoning led him to the synthesis of EDTA.

The Initial Synthesis: A Foundational Experiment

Münz's original synthesis, a landmark in coordination chemistry, involved the reaction of ethylenediamine with chloroacetic acid in the presence of a base, typically sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction.[1][4] While this method was effective, the resulting EDTA was often contaminated with sodium chloride.[4]

Experimental Protocol: Münz's Original Synthesis of EDTA (1935)

-

Reactants:

-

Ethylenediamine

-

Monochloroacetic acid

-

Sodium hydroxide (for neutralization)

-

-

Procedure (based on historical accounts and patent descriptions):

-

An aqueous solution of ethylenediamine is prepared in a reaction vessel.

-

Monochloroacetic acid is added to the ethylenediamine solution.

-

A solution of sodium hydroxide is gradually added to the reaction mixture to maintain an alkaline pH and neutralize the hydrochloric acid produced.

-

The reaction mixture is heated to facilitate the condensation reaction. Historical descriptions mention heating to approximately 90°C for several hours.[5]

-

After the reaction is complete, the solution is cooled.

-

The mixture is then acidified with a strong acid, such as hydrochloric or sulfuric acid, to precipitate the free acid form of EDTA, which is sparingly soluble in water.[4]

-

The precipitated EDTA is collected by filtration, washed with cold water to remove impurities like sodium chloride, and then dried.

-

It is important to note that this historical method has been largely superseded by more efficient and cost-effective industrial processes. The modern industrial synthesis of EDTA primarily involves the reaction of ethylenediamine, formaldehyde, and a cyanide source such as sodium cyanide or hydrogen cyanide.[4]

Elucidating the Power of Chelation: The Work of Gerold Schwarzenbach

Following its discovery, the profound significance of EDTA's chelating ability was systematically investigated and brought to the forefront of analytical chemistry by the Swiss chemist Gerold Schwarzenbach in the 1940s.[6][7] Schwarzenbach's meticulous research on "complexones," a term he coined for this class of compounds, laid the theoretical and practical groundwork for complexometric titrations.[6]

Schwarzenbach and his colleagues were the first to recognize the exceptional stability of the 1:1 complexes formed between EDTA and a wide range of metal ions.[6][8] This stoichiometric relationship and the stability of the resulting metal-EDTA complexes made EDTA an ideal titrant for the quantitative determination of metal ions in solution.

Experimental Protocol: Complexometric Titration of a Metal Ion with EDTA (A Representative Schwarzenbach-era Method)

-

Objective: To determine the concentration of a metal ion (e.g., Ca²⁺, Mg²⁺, Zn²⁺) in a sample.

-

Reagents and Equipment:

-

Standardized solution of EDTA (typically as disodium EDTA, Na₂H₂Y·2H₂O)

-

Buffer solution to maintain a constant pH (e.g., ammonia-ammonium chloride buffer for pH 10)

-

Metal ion indicator (e.g., Eriochrome Black T)

-

The sample containing the metal ion of unknown concentration

-

Buret, flask, and other standard titration equipment

-

-

Procedure:

-

A known volume of the sample solution containing the metal ion is pipetted into a flask.

-

The buffer solution is added to the flask to control the pH. The stability of the metal-EDTA complex and the color change of the indicator are pH-dependent.

-

A small amount of the metal ion indicator is added to the solution. The indicator forms a colored complex with a small fraction of the metal ions.

-

The standardized EDTA solution is slowly added from a buret while the solution is constantly stirred.

-

As the EDTA is added, it reacts with the free metal ions to form a stable, colorless metal-EDTA complex.

-

At the equivalence point, when all the free metal ions have been complexed by the EDTA, the next drop of EDTA will displace the metal ion from the indicator-metal complex.

-

This displacement results in a sharp color change of the solution, signaling the end point of the titration.

-

The volume of EDTA solution used is recorded, and the concentration of the metal ion in the original sample is calculated.

-

Quantitative Characterization: The Stability of Metal-EDTA Complexes

A cornerstone of understanding EDTA's utility is the quantitative measurement of the stability of its complexes with various metal ions. The stability constant (Kf), also known as the formation constant, provides a measure of the strength of the interaction between EDTA and a metal ion. The higher the stability constant, the more tightly the metal ion is bound. The pioneering work of Schwarzenbach and subsequent researchers provided a wealth of data on these constants.

Table 1: Stability Constants (log Kf) of Selected Metal-EDTA Complexes

| Metal Ion | Ionic Radius (Å) | log Kf |

| Na⁺ | 1.02 | 1.86[9] |

| K⁺ | 1.38 | 0.8[9] |

| Mg²⁺ | 0.72 | 8.79[9] |

| Ca²⁺ | 1.00 | 10.65[9] |

| Mn²⁺ | 0.83 | 13.89[9] |

| Fe²⁺ | 0.78 | 14.30[9] |

| Co²⁺ | 0.75 | 16.45[9] |

| Ni²⁺ | 0.69 | 18.4[9] |

| Cu²⁺ | 0.73 | 18.78[9] |

| Zn²⁺ | 0.74 | 16.5[9] |

| Cd²⁺ | 0.95 | 16.5[9] |

| Al³⁺ | 0.54 | 16.4[9] |

| Fe³⁺ | 0.65 | 25.1[9] |

| Cr³⁺ | 0.62 | 23.4[9] |

| Co³⁺ | 0.61 | 41.4[9] |

Note: The stability constants are generally reported for the reaction of the fully deprotonated EDTA⁴⁻ ligand with the metal ion at 25°C and an ionic strength of 0.1 M.

Visualizing the Historical Development and Mechanism of Action

The progression from the initial concept to the widespread application of EDTA can be visualized as a logical workflow. Similarly, the fundamental chemical process of chelation can be represented through a diagram illustrating the coordination of a metal ion by the EDTA molecule.

Caption: A workflow diagram illustrating the historical development of EDTA.

Caption: The chelation of a metal ion by the hexadentate ligand EDTA.

Early Applications and Lasting Impact

The initial driver for EDTA's synthesis was its application in the textile industry to prevent metal ion interference in dyeing processes.[1] Its utility quickly expanded to other industrial applications, including water softening, and in the pulp and paper industry to inhibit the catalytic effects of metal ions in bleaching processes.

In the medical field, EDTA found a critical application in the 1950s as a treatment for heavy metal poisoning, particularly lead poisoning.[8] The high stability of the lead-EDTA complex allows for the safe removal of lead from the body through urinary excretion. This application, known as chelation therapy, remains a cornerstone of treatment for heavy metal toxicity.

Conclusion

The discovery of this compound by Ferdinand Münz in 1935 and the subsequent elucidation of its chelating properties by Gerold Schwarzenbach represent a pivotal moment in the history of chemistry. From its intended use as a citric acid substitute to its indispensable role in analytical chemistry, industrial processes, and medicine, the story of EDTA is a testament to the power of targeted scientific inquiry. The foundational experiments and quantitative characterizations detailed in this guide provide a glimpse into the genesis of a molecule that continues to be of profound importance to researchers, scientists, and drug development professionals worldwide.

References

- 1. journals.umcs.pl [journals.umcs.pl]

- 2. Ferdinand Münz - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of EDTA [chm.bris.ac.uk]

- 5. CN1561822A - Method for producing edible grade EDTA disodium - Google Patents [patents.google.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. books.google.cn [books.google.cn]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. laboratorynotes.com [laboratorynotes.com]

An In-depth Technical Guide to the Solubility and Stability of EDTA in Different Buffer Solutions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical factors influencing the solubility and stability of ethylenediaminetetraacetic acid (EDTA) in commonly used buffer systems. Understanding these parameters is essential for ensuring the efficacy and reliability of experimental protocols and pharmaceutical formulations.

Introduction to EDTA

This compound (EDTA) is a polyamino carboxylic acid and a powerful chelating agent. Its ability to form stable complexes with di- and trivalent metal ions makes it an indispensable component in a wide range of applications, from molecular biology to pharmaceutical manufacturing. The effectiveness of EDTA is intrinsically linked to its solubility and stability in aqueous solutions, which are highly dependent on the pH and composition of the buffer system.

The protonation state of EDTA's four carboxyl and two amino groups dictates its solubility and chelating capacity. In its free acid form (H₄Y), EDTA is poorly soluble in water. As the pH increases, the carboxyl groups deprotonate, increasing the molecule's polarity and, consequently, its solubility. The disodium (Na₂H₂Y) and tetrasodium (Na₄Y) salts of EDTA are significantly more soluble and are commonly used in laboratory and industrial settings.

Solubility of EDTA in Common Buffer Solutions

Factors Influencing EDTA Solubility

-

pH: This is the most critical factor. As the pH of the solution increases, the carboxylic acid groups of EDTA are progressively deprotonated, leading to a significant increase in solubility.[1][2][3] The fully deprotonated form (Y⁴⁻), which is predominant at high pH, is highly soluble.

-

Form of EDTA: The salt form of EDTA has a major impact on its solubility. Disodium EDTA is moderately soluble in water, while tetrasodium EDTA is much more soluble.[1][4][5] The free acid form is sparingly soluble.[1][2][5][6]

-

Temperature: For most solids, solubility increases with temperature. While specific data for EDTA in various buffers is limited, this general principle is expected to apply.

-

Buffer Composition: The ions present in the buffer can interact with EDTA and influence its solubility, although this effect is generally less pronounced than that of pH.

Quantitative Solubility Data

The following tables summarize the available quantitative data for the solubility of different forms of EDTA.

Table 1: Solubility of Disodium EDTA Dihydrate in Water at Room Temperature

| Parameter | Value | Reference(s) |

| Molar Solubility | Up to 0.26 M | |

| Mass Solubility | ~96 mg/mL | |

| Resulting pH | 4.0 - 6.0 |

Table 2: Solubility of Tetrasodium EDTA Dihydrate in Water at Room Temperature

| Parameter | Value | Reference(s) |

| Molar Solubility | Up to 1.45 M | [7] |

| Mass Solubility | ~550 mg/mL | [7] |

| Resulting pH | 10.0 - 11.0 | [7] |

Note: The solubility in specific buffer systems will be highly dependent on the final pH of the solution. For instance, to prepare a 0.5 M EDTA solution, the pH must be adjusted to approximately 8.0.[8]

Logical Relationship between pH, Protonation, and Solubility

The solubility of EDTA is directly linked to its protonation state. The following diagram illustrates this relationship.

Caption: Relationship between pH, EDTA protonation, and solubility.

Stability of EDTA in Buffer Solutions

The chemical stability of EDTA in solution is crucial for its function as a chelating agent. Degradation of EDTA can lead to a loss of efficacy and the formation of impurities.

Factors Affecting EDTA Stability

-

pH: The stability of the EDTA molecule itself is generally high across a wide pH range under typical storage conditions. However, the stability of metal-EDTA complexes is highly pH-dependent.

-

Temperature: High temperatures can lead to thermal degradation of EDTA. Studies have shown that degradation is significant at temperatures of 175°C and above.[2] Chelation to metal ions can increase the thermal stability of EDTA.[9]

-

Light: Photodegradation can occur, particularly in the presence of certain metal ions like iron(III).

-

Presence of Metal Ions: The formation of a metal-EDTA complex generally protects the EDTA molecule from degradation.[9] However, the stability of the complex itself can be influenced by pH.

-

Microbial Contamination: In non-sterile solutions, microorganisms can degrade EDTA.

Stability Data in Buffer Solutions

Quantitative data on the long-term stability of uncomplexed EDTA in common laboratory buffers at standard storage conditions is sparse in the literature. However, some general observations and specific data points are available.

Table 3: Stability of EDTA Solutions

| Buffer/Solvent | Concentration & pH | Storage Conditions | Stability | Reference(s) |

| Water | 0.5 M, pH 8.5 | 4°C | Stable for months | |

| Tris-EDTA (TE) Buffer | 10 mM Tris, 1 mM EDTA, pH 8.0 | Room Temperature | Stable for up to 6 months | [10] |

| Tris-EDTA Buffer | 10 mM Tris, 1 mM EDTA, pH 9.0 | Room Temperature | Stable for approximately 4 weeks | [11] |

It has also been noted that storing EDTA in a buffer can lead to a loss of its antioxidant properties over time.

Experimental Protocols

Protocol for Determining EDTA Solubility

This protocol outlines a general method for determining the saturation solubility of an EDTA salt in a specific buffer at a given temperature.

Caption: Experimental workflow for determining EDTA solubility.

Detailed Methodology:

-

Buffer Preparation: Prepare the desired buffer solution (e.g., 0.1 M phosphate buffer) and adjust the pH to the target value.

-

Temperature Equilibration: Place the buffer in a temperature-controlled water bath or incubator and allow it to equilibrate to the desired temperature.

-

Saturation: Add an excess amount of the EDTA salt (e.g., disodium EDTA) to the buffer. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

-

Equilibration: Stir the suspension vigorously using a magnetic stirrer for a prolonged period (e.g., 24 to 48 hours) to ensure that the solution is fully saturated.

-

Phase Separation: Turn off the stirrer and allow the undissolved EDTA to settle to the bottom of the container.

-

Filtration: Carefully withdraw a sample of the clear supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Sample Preparation for Analysis: Accurately dilute a known volume of the filtered, saturated solution with an appropriate solvent (e.g., mobile phase for HPLC).

-

Quantification: Determine the concentration of EDTA in the diluted sample using a validated analytical method, such as HPLC with UV detection after complexation with a metal ion.

-

Calculation: Calculate the solubility of EDTA in the buffer at the specified temperature, taking into account the dilution factor.

Protocol for EDTA Stability Testing

This protocol describes a typical stability study to evaluate the degradation of EDTA in a buffer solution over time under specific storage conditions.

Detailed Methodology:

-

Solution Preparation: Prepare a solution of EDTA in the desired buffer at a known concentration.

-

Initial Analysis (Time Zero): Immediately after preparation, analyze the solution to determine the initial concentration of EDTA. This is the time zero (T₀) measurement.

-

Storage: Aliquot the solution into several sealed, airtight containers and store them under the desired conditions (e.g., 4°C in the dark, 25°C with light exposure).

-

Time Point Analysis: At predetermined time intervals (e.g., 1 week, 1 month, 3 months, 6 months), remove a container from storage and analyze the EDTA concentration.

-

Analytical Method: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be used. A common approach involves the pre-column complexation of EDTA with a metal ion (e.g., Fe³⁺ or Cu²⁺) to form a UV-active complex that can be readily detected.

-

Data Analysis: Calculate the percentage of EDTA remaining at each time point relative to the initial concentration. The degradation rate can be determined by plotting the concentration of EDTA versus time.

Conclusion

The solubility and stability of EDTA are critical parameters that are profoundly influenced by the pH of the buffer system. Solubility increases significantly with increasing pH due to the deprotonation of the carboxylic acid groups. While EDTA is a relatively stable molecule, its degradation can be accelerated by high temperatures and light. For optimal performance and reproducibility in experimental and manufacturing processes, it is imperative to carefully control the pH and storage conditions of EDTA-containing solutions. The protocols provided in this guide offer a framework for systematically evaluating the solubility and stability of EDTA in various buffer systems, enabling researchers and developers to ensure the quality and efficacy of their work.

References

- 1. pjoes.com [pjoes.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. biochemazone.com [biochemazone.com]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. goldbio.com [goldbio.com]

- 10. web.production.gcp.osenses.com [web.production.gcp.osenses.com]

- 11. EDTA loses its antioxidant properties upon storage in buffer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Guardian of the Genome: An In-depth Technical Guide to EDTA's Role in Preventing DNA and RNA Degradation

For Researchers, Scientists, and Drug Development Professionals

The Core Mechanism: Chelating Divalent Cations to Inhibit Nuclease Activity

The primary function of EDTA in preventing DNA and RNA degradation lies in its ability to act as a powerful chelating agent. Nucleases, the enzymes responsible for breaking the phosphodiester bonds in the backbone of nucleic acids, are critically dependent on divalent cations as cofactors for their catalytic activity. The most crucial of these are magnesium (Mg²⁺) and calcium (Ca²⁺) ions.[1][2][3]

EDTA effectively sequesters these metal ions, forming stable complexes that render them unavailable to the nucleases.[4][5] This deprivation of essential cofactors leads to the inactivation of DNases and RNases, thereby protecting the integrity of DNA and RNA molecules in solution.[1][2] The effectiveness of EDTA's chelating ability is pH-dependent, with its capacity to bind divalent cations increasing with higher pH. For DNA preservation, a pH of 8.0 is commonly used, while a pH of 7.5 is often optimal for RNA.[6] Recent studies have shown that increasing the pH to 10 can further enhance the preservation of high molecular weight DNA.[6]

Beyond nuclease inhibition, EDTA contributes to the overall stability of nucleic acids during extraction and storage by:

-

Promoting Cell Lysis: In DNA extraction protocols, EDTA can assist in destabilizing the cell membrane and outer membrane of Gram-negative bacteria by chelating Mg²⁺ ions that are essential for maintaining the structural integrity of these membranes.

-

Preventing Precipitation: By chelating metal ions, EDTA prevents them from forming insoluble complexes with DNA, which could lead to precipitation and loss of sample.[4]

-

Maintaining a Stable Environment: EDTA helps to create a stable chemical environment that is less conducive to the spontaneous degradation of nucleic acids.[4]

Quantitative Analysis of EDTA's Efficacy

The protective effect of EDTA on nucleic acids has been quantified in various studies. The following tables summarize key data demonstrating the impact of EDTA on nuclease activity and DNA integrity.

Table 1: Endogenous Nuclease Activity in Human Blood Samples

| Sample Type | Relative Endogenous Nuclease Activity (Fold Difference) |

| Serum | 14.9 |

| EDTA-Plasma | 1.0 |

This data, derived from a study on circulating cell-free DNA, clearly illustrates that the presence of EDTA in plasma significantly reduces endogenous nuclease activity compared to serum, where nucleases are more active.[7]

Table 2: Effect of EDTA on High Molecular Weight (HMW) DNA Recovery from Frozen Tissues

| Species | Treatment | Average % HMW DNA |

| Centropristis striata (Black Sea Bass) | Frozen (Control) | 25.4% |

| Thawed in 95% Ethanol | 28.1% | |

| Thawed in 250 mM EDTA, pH 10 | 60.5% | |

| Homarus americanus (American Lobster) | Frozen (Control) | 48.2% |

| Thawed in 95% Ethanol | 45.7% | |

| Thawed in 250 mM EDTA, pH 10 | 72.3% | |

| Mercenaria mercenaria (Hard Clam) | Frozen (Control) | 55.1% |

| Thawed in 95% Ethanol | 52.9% | |

| Thawed in 250 mM EDTA, pH 10 | 75.8% |

This table presents a summary of findings from a study demonstrating that thawing frozen tissues in an EDTA solution significantly improves the yield of high molecular weight DNA compared to other common methods.[8]

Experimental Protocols

To provide a practical understanding of how to demonstrate and utilize EDTA's protective effects, two key experimental protocols are detailed below.

Protocol 1: In Vitro DNase I Inhibition Assay

This protocol allows for the direct visualization of EDTA's ability to inhibit the activity of a common deoxyribonuclease, DNase I.

Materials:

-

Purified plasmid DNA (e.g., pUC19)

-

DNase I (RNase-free)

-

10X DNase I Reaction Buffer (typically containing MgCl₂ and CaCl₂)

-

0.5 M EDTA, pH 8.0

-

Nuclease-free water

-

Agarose gel electrophoresis system

-

DNA stain (e.g., ethidium bromide or SYBR Safe)

-

Incubator or water bath at 37°C

Methodology:

-

Reaction Setup: Prepare the following reaction mixtures in separate microcentrifuge tubes:

-

Negative Control (No DNase): 1 µg plasmid DNA, 2 µL 10X DNase I Reaction Buffer, nuclease-free water to a final volume of 20 µL.

-

Positive Control (DNase Activity): 1 µg plasmid DNA, 2 µL 10X DNase I Reaction Buffer, 1 unit DNase I, nuclease-free water to a final volume of 20 µL.

-

EDTA Inhibition: 1 µg plasmid DNA, 2 µL 10X DNase I Reaction Buffer, 1 unit DNase I, 4 µL 0.5 M EDTA (final concentration of 100 mM), nuclease-free water to a final volume of 20 µL.

-

EDTA Dose-Response (Optional): Set up additional tubes with varying final concentrations of EDTA (e.g., 1 mM, 10 mM, 50 mM) to observe a dose-dependent inhibition.

-

-

Incubation: Incubate all reaction tubes at 37°C for 15-30 minutes.

-

Reaction Termination: Stop the reactions by adding a gel loading dye containing a chelating agent (if not already present in the EDTA tubes) and placing the tubes on ice. For the positive control, EDTA can be added to a final concentration of 10 mM to stop the reaction.

-

Agarose Gel Electrophoresis: Load the entire volume of each reaction into the wells of a 1% agarose gel. Run the gel at a constant voltage until the dye front has migrated an appropriate distance.

-

Visualization: Stain the gel with a suitable DNA stain and visualize the DNA bands under UV or blue light.

Expected Results:

-

Negative Control: An intact plasmid DNA band.

-

Positive Control: A smear of degraded DNA, indicating DNase I activity.

-

EDTA Inhibition: An intact plasmid DNA band, demonstrating that EDTA has inhibited DNase I activity.

-

EDTA Dose-Response: A gradual transition from a smear to an intact band as the concentration of EDTA increases.

Protocol 2: RNA Protection Assay

This protocol demonstrates EDTA's ability to protect RNA from degradation by endogenous RNases present in a cell lysate.

Materials:

-

Cultured cells or tissue sample

-

Lysis buffer (e.g., Tris-HCl, NaCl, detergent)

-

Lysis buffer containing 10 mM EDTA

-

Purified RNA (as a control)

-

Incubator at 37°C

-

RNA extraction kit

-

Agarose gel electrophoresis system (with formaldehyde for denaturing gel) or a bioanalyzer

-

RNase-free water and consumables

Methodology:

-

Cell Lysis:

-

Aliquot an equal number of cells or weight of tissue into two separate tubes.

-

Lyse the samples in parallel using either the lysis buffer without EDTA or the lysis buffer containing 10 mM EDTA.

-

-

Incubation: Incubate both lysates at 37°C for 1 hour to allow for endogenous RNase activity.

-

Control Spiking (Optional): To a separate aliquot of each lysate (with and without EDTA), add a known amount of purified RNA and incubate as in step 2. This will demonstrate the protection of exogenous RNA.

-

RNA Extraction: Proceed with RNA extraction from all samples using a standard commercial kit, following the manufacturer's instructions.

-

Analysis of RNA Integrity:

-

Analyze the integrity of the extracted RNA using a denaturing agarose gel or a bioanalyzer.

-

For the agarose gel, look for the distinct ribosomal RNA (rRNA) bands (e.g., 28S and 18S for eukaryotic samples).

-

A bioanalyzer will provide an RNA Integrity Number (RIN), with higher numbers indicating better RNA quality.

-

Expected Results:

-

Lysate without EDTA: The rRNA bands will appear smeared or will be absent, and the RIN value will be low, indicating significant RNA degradation.

-

Lysate with EDTA: The rRNA bands will be sharp and distinct, and the RIN value will be high, demonstrating the protective effect of EDTA against endogenous RNases.

Visualizing the Core Concepts

To further elucidate the mechanisms and workflows described, the following diagrams have been generated using the DOT language.

References

- 1. Greater than pH 8: The pH dependence of EDTA as a preservative of high molecular weight DNA in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Perish the thawed? EDTA reduces DNA degradation during extraction from frozen tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academicjournals.org [academicjournals.org]

- 5. EDTA-mediated inhibition of DNases protects circulating cell-free DNA from ex vivo degradation in blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Molecular Aggregation Strategy for Inhibiting DNases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Anticoagulant Action of EDTA in Blood Samples

For Researchers, Scientists, and Drug Development Professionals

Ethylenediaminetetraacetic acid (EDTA) is a potent aminopolycarboxylic acid widely utilized in laboratory medicine as an anticoagulant, particularly for hematological analyses. Its efficacy lies in its ability to preserve the cellular components and morphology of blood. This technical guide provides a detailed examination of the biochemical mechanism by which EDTA prevents blood coagulation, offers comparative data on different forms of EDTA, and presents a conceptual experimental protocol for demonstrating its anticoagulant properties.

The Central Role of Calcium in the Blood Coagulation Cascade

To comprehend EDTA's mechanism of action, it is imperative to first understand the blood coagulation cascade—a complex series of enzymatic reactions leading to the formation of a stable fibrin clot.[1] This cascade is traditionally divided into the intrinsic, extrinsic, and common pathways.[2][3] A critical, non-enzymatic cofactor in multiple steps of this cascade is the calcium ion (Ca²⁺).[4][5]